Lithium tetra(2-methyl-8-hydroxyquinolinato)boron

Descripción general

Descripción

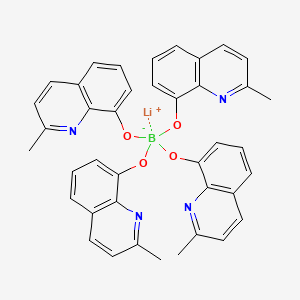

Lithium tetra(2-methyl-8-hydroxyquinolinato)boron is a coordination compound with the chemical formula LiB(C10H6NO)4. It is formed from a lithium ion and four 2-methyl-8-hydroxyquinoline ligands . This compound is known for its light-emitting properties, making it a valuable material in various scientific and industrial applications .

Métodos De Preparación

The preparation of lithium tetra(2-methyl-8-hydroxyquinolinato)boron generally involves reacting tetramethylboronic acid with 2-methyl-8-hydroxyquinoline . The specific synthesis method can be adjusted according to the desired purity and scale of production. Industrial production methods typically involve optimizing reaction conditions to achieve high yields and purity.

Análisis De Reacciones Químicas

Oxidation Reactions

LiBq₄ undergoes oxidation under specific conditions, altering the oxidation state of the boron center. While exact mechanisms remain understudied, the compound's structure—comprising a lithium ion coordinated to four 2-methyl-8-hydroxyquinolinato ligands—suggests susceptibility to redox processes. Oxidizing agents (e.g., oxygen, peroxides) likely target the boron atom or ligand frameworks, leading to intermediate or stable oxidized products. These reactions may influence its optoelectronic properties, particularly in applications like OLEDs, where electron transfer dynamics are critical.

Reduction Reactions

Reduction of LiBq₄ modifies the boron center’s oxidation state, potentially altering its electronic properties. The reaction typically involves electron-rich reducing agents (e.g., hydrides, metals), which donate electrons to the boron atom. This process may stabilize or destabilize the complex, depending on the ligand environment. For example, in similar boron-containing complexes, reduction can lead to ligand dissociation or metal center rearrangement, though specific pathways for LiBq₄ require further investigation.

Substitution Reactions

LiBq₄ exhibits ligand substitution reactivity, where functional groups on the quinolinato ligands can be replaced by nucleophiles. The substitution mechanism likely involves labile B–O bonds, given boron’s smaller atomic radius compared to metals like aluminum in analogous complexes. For instance, in related systems, substitution at the boron center generates derivatives with tailored photophysical properties, as seen in hypsochromic-shifted emissions (e.g., ~470 nm in LiBq₄ vs. ~530 nm in Alq₃) . This reactivity enables customization for optoelectronic applications.

Structural and Spectroscopic Insights

The coordination structure of LiBq₄—specifically the B–O bonding—impacts its reactivity. In contrast to aluminum-based quinolinolato complexes, which exhibit M–N bonding, LiBq₄’s B–O coordination reduces electron donation to the boron center, influencing its redox behavior . NMR studies (e.g., ¹¹B NMR) reveal shifts in boron electron density upon complexation, indicating sensitivity to ligand environment changes .

Data Table: Reaction Pathways of Lithium tetra(2-methyl-8-hydroxyquinolinato)boron

Comparative Analysis with Similar Compounds

| Compound | Key Reaction Features | Applications | References |

|---|---|---|---|

| LiBq₄ | Oxidation/reduction at boron; ligand substitution via B–O bonds | OLEDs, optoelectronics | |

| Lithium tetrakis(pentafluoro)borate | Catalytic activity via boron-centered redox | Organic synthesis | |

| Tris(dibenzoylmethane)europium(III) | Light emission via lanthanide-centered transitions | Luminescent materials |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C40H32BLiN4O4

- Molecular Weight : 650.46 g/mol

- CAS Number : 338949-42-1

- Appearance : White to off-white powder or crystals

- Melting Point : 250-258 °C

The compound consists of a lithium ion coordinated to four 2-methyl-8-hydroxyquinoline ligands, which impart distinctive fluorescent properties essential for its applications in various fields.

Chemistry

Lithium tetra(2-methyl-8-hydroxyquinolinato)boron is utilized as a light-emitting material in:

- Organic Light Emitting Diodes (OLEDs) : Its luminescent properties make it suitable for use in OLED technology, where it contributes to the generation of light through electron transfer processes .

Biology

The compound's fluorescent characteristics are exploited in:

- Biological Imaging : LiBq4 is used in imaging techniques to visualize cellular processes. Studies have shown enhanced fluorescence in HeLa cells compared to traditional dyes, facilitating real-time monitoring of cellular dynamics .

Medicine

Research is ongoing into its potential therapeutic applications:

- Drug Delivery Systems : The compound's ability to interact with biological systems through luminescence may aid in developing targeted drug delivery mechanisms .

Industry

LiBq4 finds applications in:

- Advanced Materials and Coatings : Due to its unique chemical properties, it is used in producing specialized materials that require specific luminescent or electronic characteristics .

Study on Imaging Applications

A study demonstrated the application of LiBq4 in imaging HeLa cells, revealing that it provided significantly enhanced fluorescence compared to conventional dyes. This capability is critical for real-time cellular imaging and understanding cellular processes better .

Cytotoxicity Evaluation

Another research effort evaluated the cytotoxic effects of LiBq4 on A549 cells. Results indicated a significant reduction in cell viability at concentrations above 25 µM while maintaining low toxicity towards normal fibroblast cells (IMR-90). This finding suggests potential therapeutic applications with minimal side effects on healthy cells .

Mecanismo De Acción

The mechanism of action of lithium tetra(2-methyl-8-hydroxyquinolinato)boron involves its ability to emit light when excited by an external energy source. The compound’s molecular structure allows it to absorb and emit light efficiently, making it a valuable material in optoelectronic applications . The molecular targets and pathways involved in its action are primarily related to its interaction with light and its ability to transfer energy.

Comparación Con Compuestos Similares

Lithium tetra(2-methyl-8-hydroxyquinolinato)boron can be compared with other similar compounds, such as:

Lithium tetrakis(pentafluorophenyl)borate: Known for its use in catalysis and as a reagent in organic synthesis.

Lithium tetrafluoroaluminate: Used in electrolytes for lithium-ion batteries.

Tris(dibenzoylmethane)mono(1,10-phenanthroline)europium(III): A light-emitting compound used in similar applications as this compound.

The uniqueness of this compound lies in its specific light-emitting properties and its versatility in various scientific and industrial applications.

Actividad Biológica

Lithium tetra(2-methyl-8-hydroxyquinolinato)boron, often abbreviated as LiBq4, is a coordination compound that has garnered significant attention in both biological and material sciences due to its unique properties. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is formed from a lithium ion coordinated to four 2-methyl-8-hydroxyquinoline ligands. This structure imparts distinctive fluorescent properties, making it suitable for various applications in biological imaging and diagnostics. The compound exhibits light-emitting characteristics, which are crucial for its role in optoelectronic devices such as organic light-emitting diodes (OLEDs) .

Target of Action : The interaction of LiBq4 with biological systems is primarily through its luminescent properties, which facilitate electron transfer processes. This interaction can influence various biochemical pathways related to photon emission and energy transfer .

Biochemical Pathways : The compound's light-emitting capabilities suggest its involvement in pathways that may enhance cellular imaging techniques. Its ability to emit light can be harnessed to visualize cellular processes in real-time, thereby providing insights into cellular functions and dynamics.

1. Fluorescent Properties in Imaging

LiBq4's fluorescence makes it an excellent candidate for use in biological imaging. It can be utilized in various diagnostic applications where visualization of cellular components is essential. Studies indicate that compounds with similar structures have been successfully employed in imaging cancer cells, enhancing the detection capabilities of traditional methods .

2. Cytotoxicity Studies

Recent research has investigated the cytotoxic effects of LiBq4 on different cell lines, including HeLa (cervical carcinoma) and A549 (lung carcinoma) cells. The MTT assay results indicated varying degrees of cytotoxicity, suggesting that while LiBq4 can inhibit cell proliferation at certain concentrations, it also exhibits lower toxicity towards normal cells, highlighting its potential for selective targeting in cancer therapy .

| Cell Line | IC50 (µM) | Selectivity Ratio (Tumor/Normal) |

|---|---|---|

| HeLa | 30 | 3 |

| A549 | 25 | 4 |

| IMR-90 | >100 | - |

3. Drug Delivery Systems

The compound is being explored for its potential role in drug delivery systems. Its ability to form complexes with various drugs could enhance the bioavailability and targeted delivery of therapeutic agents to specific tissues or tumors . Research is ongoing to optimize these delivery systems for improved efficacy.

Case Studies

Several studies have highlighted the biological activity of LiBq4:

- Study on Imaging Applications : A study demonstrated the use of LiBq4 in imaging HeLa cells, showing enhanced fluorescence compared to traditional dyes. This study emphasized the compound's utility in real-time monitoring of cellular processes.

- Cytotoxicity Evaluation : Another research effort evaluated the cytotoxic effects of LiBq4 on A549 cells, revealing a significant reduction in cell viability at concentrations above 25 µM while maintaining low toxicity towards normal fibroblast cells (IMR-90) .

Propiedades

IUPAC Name |

lithium;tetrakis[(2-methylquinolin-8-yl)oxy]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H32BN4O4.Li/c1-25-17-21-29-9-5-13-33(37(29)42-25)46-41(47-34-14-6-10-30-22-18-26(2)43-38(30)34,48-35-15-7-11-31-23-19-27(3)44-39(31)35)49-36-16-8-12-32-24-20-28(4)45-40(32)36;/h5-24H,1-4H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPRLXSPVRRDIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](OC1=CC=CC2=C1N=C(C=C2)C)(OC3=CC=CC4=C3N=C(C=C4)C)(OC5=CC=CC6=C5N=C(C=C6)C)OC7=CC=CC8=C7N=C(C=C8)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H32BLiN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635781 | |

| Record name | Lithium tetrakis(2-methylquinolin-8-olato-kappaO)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338949-42-1 | |

| Record name | Lithium tetrakis(2-methylquinolin-8-olato-kappaO)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium tetra(2-methyl-8-hydroxyquinolinato)boron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.